molecular formula C₁₅H₂₁NO₈ B1163192 Phenylephrine β-D-Glucuronide

Phenylephrine β-D-Glucuronide

Cat. No.: B1163192
M. Wt: 343.33
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Structural Context of Phenylephrine (B352888) β-D-Glucuronide as a Metabolite of Phenylephrine

Phenylephrine β-D-glucuronide is the product of a phase II metabolic reaction where a glucuronic acid molecule is attached to the parent phenylephrine molecule. nih.govcymitquimica.com This conjugation occurs at the phenolic hydroxyl group of phenylephrine. evitachem.com The chemical structure of this compound is formally known as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid. nih.govcaymanchem.com

The process of glucuronidation significantly alters the physicochemical properties of phenylephrine, most notably by increasing its water solubility. This enhanced hydrophilicity facilitates its excretion from the body, primarily through urine. wikipedia.org While phenylephrine itself is a selective alpha-1 adrenergic receptor agonist, its glucuronidated metabolite is considered pharmacologically inactive. fda.gov

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₅H₂₁NO₈ nih.govcymitquimica.com
Molecular Weight 343.33 g/mol nih.govcymitquimica.com
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid nih.gov

Significance of Glucuronide Metabolites in Xenobiotic Biotransformation Pathways

Glucuronidation is a major and critically important phase II biotransformation pathway for a vast array of xenobiotics, which include drugs, environmental pollutants, and dietary substances. wikipedia.orguef.fi This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govwikipathways.org

The primary role of glucuronidation is detoxification. uef.fi By attaching a highly polar glucuronic acid moiety, the resulting glucuronide conjugates become more water-soluble and are more readily eliminated from the body via urine or bile. wikipedia.orgwikipathways.org This metabolic step generally terminates the pharmacological activity of the parent compound. nih.gov While the liver is the main site of glucuronidation, UGT enzymes are also present in many other tissues, including the intestines, kidneys, and brain. wikipedia.orgnih.gov

The significance of glucuronidation extends to:

Drug Metabolism: It is a key pathway for the metabolism of numerous drugs across various therapeutic classes. nih.govresearchgate.net

Endogenous Compound Regulation: UGTs also metabolize endogenous substances like bilirubin, steroid hormones, and bile acids. wikipedia.orgnih.gov

Toxicity Modulation: While typically a detoxification process, in some instances, glucuronide metabolites can be chemically reactive and contribute to toxicity. nih.gov

Overview of Research Trajectories Pertaining to Phenylephrine Glucuronidation

Key research findings indicate:

Glucuronidation is considered a metabolic route for phenylephrine, alongside sulfation and oxidative deamination. wikipedia.orgnih.gov

Following oral administration, a significant portion of a phenylephrine dose is excreted in the urine as metabolites, including glucuronide conjugates. fda.govgeneesmiddeleninformatiebank.nl One study noted that glucuronide-conjugated forms account for a substantial portion of the eliminated dose. geneesmiddeleninformatiebank.nl However, another study described it as a minor metabolic pathway. nih.gov

The enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), catalyze the final step of conjugating glucuronic acid to phenylephrine. evitachem.com

Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), have been developed and validated to quantify phenylephrine and its metabolites, including phenylephrine glucuronide, in biological samples. nih.gov

Table 2: Major Metabolites of Phenylephrine

Metabolite Metabolic Pathway
meta-Hydroxymandelic acid Oxidative deamination wikipedia.orggeneesmiddeleninformatiebank.nl
Sulfate conjugates Sulfation wikipedia.orgmedsafe.govt.nz
This compound Glucuronidation wikipedia.orgdrugbank.com

Properties

Molecular Formula

C₁₅H₂₁NO₈

Molecular Weight

343.33

Synonyms

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Enzymology and Biotransformation Pathways of Phenylephrine to Its β D Glucuronide Conjugate

Mechanistic Insights into UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

The conjugation of phenylephrine (B352888) with a glucuronic acid moiety is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are located in the endoplasmic reticulum of various cells and play a pivotal role in the metabolism of a wide array of xenobiotics and endogenous compounds. The reaction involves the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to an acceptor group on the phenylephrine molecule.

Kinetic Characterization of UGT-Catalyzed Reactions

The efficiency of phenylephrine glucuronidation by different UGT isoforms has been characterized through kinetic studies. These analyses typically determine the Michaelis-Menten constant (Km), which reflects the substrate affinity of the enzyme, and the maximum reaction velocity (Vmax). For the glucuronidation of phenylephrine by human liver microsomes, the apparent Km has been reported to be approximately 1.30 mM, with a Vmax of 1.68 nmol/min/mg of protein. Studies with recombinant UGT1A9 have shown a lower Km value of 0.49 mM, indicating a higher affinity of this specific isoform for phenylephrine.

Table 1: Kinetic Parameters of Phenylephrine Glucuronidation

Enzyme Source UGT Isoform(s) Apparent Km (mM) Vmax (nmol/min/mg protein)
Human Liver Microsomes Multiple 1.30 1.68

Regioselectivity of Glucuronidation on the Phenylephrine Moiety (e.g., 3-O-glucuronide)

The glucuronidation of phenylephrine is a highly regioselective process. The primary site of conjugation is the meta-hydroxyl group on the phenyl ring of the phenylephrine molecule. This results in the formation of phenylephrine-3-O-glucuronide as the major metabolite. This specific attachment of the glucuronic acid moiety is a critical determinant of the structure and subsequent physiological disposition of the metabolite.

Subcellular and Tissue Distribution of Glucuronidation Activity

The metabolic conversion of phenylephrine to its glucuronide conjugate is not confined to a single organ. Both the liver and extrahepatic tissues, particularly the intestinal wall, play significant roles in this biotransformation process.

Hepatic Glucuronidation Mechanisms

The liver is a principal site for drug metabolism, and it is responsible for a substantial portion of phenylephrine glucuronidation. Within the hepatocytes, the UGT enzymes are embedded in the membrane of the endoplasmic reticulum. Following oral administration, phenylephrine undergoes significant first-pass metabolism in the liver, where it is extensively conjugated with glucuronic acid before reaching the systemic circulation. The high expression of UGT1A9 in the liver contributes significantly to this efficient hepatic clearance.

Extrahepatic Glucuronidation Pathways (e.g., intestinal wall)

Significant presystemic metabolism of phenylephrine also occurs in the gastrointestinal tract. The epithelial cells (enterocytes) lining the intestinal wall express a variety of UGT isoforms, including UGT1A1 and UGT1A8, which are capable of glucuronidating phenylephrine. This intestinal metabolism contributes to the low oral bioavailability of phenylephrine by converting a fraction of the absorbed drug into its inactive glucuronide conjugate before it can enter the portal circulation and reach the liver. Research has confirmed that the human small intestine possesses a considerable capacity for the formation of phenylephrine glucuronide.

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
Phenylephrine
Phenylephrine β-D-Glucuronide
Uridine 5'-diphosphoglucuronic acid (UDPGA)

Factors Influencing Glucuronidation Enzyme Activity

The enzymatic activity of UGTs is a dynamic process influenced by both endogenous and exogenous factors. Two key mechanisms that alter the rate of phenylephrine glucuronidation are enzyme induction and enzyme inhibition.

Enzyme Induction:

Enzyme induction is the process whereby a substance stimulates the synthesis of an enzyme, leading to an increased metabolic capacity. For the UGT enzymes involved in phenylephrine metabolism, certain compounds can enhance their expression, potentially leading to a more rapid clearance of phenylephrine.

Known inducers of the UGT1A subfamily include:

Phenobarbital: A barbiturate (B1230296) that is a classic inducer of various drug-metabolizing enzymes, including UGTs.

Rifampicin: An antibiotic that is a potent inducer of several UGT isoforms, including UGT1A1 and UGT1A9.

The induction of these enzymes can have significant implications, as it may decrease the systemic exposure and efficacy of phenylephrine by accelerating its conversion to the inactive glucuronide conjugate.

Enzyme Inhibition:

Conversely, enzyme inhibition involves the reduction of enzyme activity by a specific molecule. Inhibition of the UGTs responsible for phenylephrine glucuronidation can lead to decreased metabolism, resulting in higher plasma concentrations and a prolonged effect of the parent drug. Inhibition can be competitive, non-competitive, or uncompetitive.

A variety of substances have been identified as inhibitors of the UGT1A isoforms:

Drugs:

Protease inhibitors (e.g., atazanavir, indinavir): These antiviral drugs are known to be potent inhibitors of UGT1A1.

Mefenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) that has been shown to inhibit UGT1A9.

Probenecid and Morphine: These medications have been noted to decrease hepatic glucuronidation in vitro.

Herbal Constituents:

Milk Thistle (Silybum marianum): Extracts from this plant have demonstrated inhibitory effects on both UGT1A6 and UGT1A9.

Cranberry (Vaccinium macrocarpon): Has been shown to weakly inhibit UGT1A9.

The co-administration of phenylephrine with inhibitors of its metabolizing UGT enzymes could lead to clinically relevant drug-drug interactions.

Detailed Research Findings:

While the specific kinetic parameters for the glucuronidation of phenylephrine by individual recombinant UGT isoforms are not extensively documented in publicly available literature, the collective evidence strongly points to the UGT1A family as the primary catalysts. Research on other phenolic substrates metabolized by these enzymes provides a basis for understanding the potential interactions. For instance, studies on the glucuronidation of acetaminophen, another phenolic compound, have demonstrated the significant roles of UGT1A1, UGT1A6, and UGT1A9 in its metabolism and the impact of genetic polymorphisms and co-administered drugs on this process.

The following table summarizes the key factors known to influence the activity of the UGT enzymes likely involved in the formation of this compound.

FactorTypeUGT Isoform(s) Primarily AffectedEffect on Phenylephrine Glucuronidation
Phenobarbital InducerUGT1A SubfamilyIncreased
Rifampicin InducerUGT1A1, UGT1A9Increased
Atazanavir InhibitorUGT1A1Decreased
Indinavir InhibitorUGT1A1Decreased
Mefenamic Acid InhibitorUGT1A9Decreased
Milk Thistle InhibitorUGT1A6, UGT1A9Decreased
Cranberry InhibitorUGT1A9Decreased (weak)

Advanced Analytical Strategies for the Characterization and Quantification of Phenylephrine β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS has become the cornerstone for the bioanalysis of drug metabolites due to its high sensitivity, specificity, and versatility. The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte of interest from the matrix components, followed by its unambiguous detection and quantification.

The development of robust LC-MS/MS assays is crucial for the reliable quantification of Phenylephrine (B352888) β-D-Glucuronide in biological samples. These methods are typically validated according to regulatory guidelines to ensure their accuracy, precision, and reliability.

A validated LC/MS/MS assay has been established for the quantification of Phenylephrine Glucuronide in human urine. researchgate.net This method demonstrated a quantification limit of 2.0–200 ng/mL, with an inter-assay variability of ≤4.30% and accuracy ranging from -1.81% to -0.594%. researchgate.net Such validated methods are essential for clinical and pharmacokinetic studies.

For the parent compound, phenylephrine, numerous LC-MS/MS methods have been developed and validated for its determination in human plasma, providing a foundation for developing methods for its metabolites. These methods often involve protein precipitation or solid-phase extraction (SPE) for sample cleanup. researchgate.netresearchgate.netnih.gov Chromatographic separation is commonly achieved on C18 columns with gradient elution. researchgate.net Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.net Validation parameters for these assays typically include linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect. For instance, one validated method for phenylephrine in human plasma had a linear range of 0.020 to 10.0 ng/mL, with an LLOQ of 0.020 ng/mL. researchgate.net The intra- and inter-day precision for this method was less than 15%, and the accuracy was between 95.0% and 105.3%. researchgate.net Another sensitive UPLC-MS/MS method for phenylephrine in human plasma reported an LLOQ of 10.0 pg/mL, with a linear range of 10.0-5000 pg/mL. thermofisher.com The inter- and intra-batch precision was less than 15%, and the accuracy was within 85-115%. thermofisher.com

The development of an assay for Phenylephrine β-D-Glucuronide would follow similar principles, with optimization of the mass spectrometric conditions for the specific precursor and product ions of the glucuronide conjugate. Enzymatic hydrolysis using β-glucuronidase is a common strategy to indirectly quantify total phenylephrine by converting the glucuronide back to the parent drug before analysis. nih.gov

Table 1: Validation Parameters for LC-MS/MS Assays of Phenylephrine and its Glucuronide

AnalyteMatrixLLOQLinear RangePrecision (%CV)Accuracy (%)Source
This compoundUrine2.0 ng/mL2.0–200 ng/mL≤4.30 (Inter-assay)-1.81 to -0.594 researchgate.net
PhenylephrinePlasma0.020 ng/mL0.020–10.0 ng/mL<15 (Intra- and Inter-day)95.0–105.3 researchgate.net
PhenylephrinePlasma10.0 pg/mL10.0–5000 pg/mL<15 (Inter- and Intra-batch)85–115 thermofisher.com

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural confirmation of metabolites. By providing a highly accurate mass measurement of the precursor and fragment ions, HRMS allows for the determination of the elemental composition of an analyte, which is crucial for the unambiguous identification of metabolites like this compound.

Chromatographic Separation Techniques

The success of any LC-MS method relies heavily on the efficiency and selectivity of the chromatographic separation. For a polar compound like this compound, selecting the appropriate stationary and mobile phases is critical to achieve good retention and resolution from the parent drug and other endogenous matrix components.

Phenylephrine is a hydrophilic basic compound, which can present challenges for retention on traditional reversed-phase columns. bg.ac.rs Its glucuronide conjugate is even more polar. Therefore, careful optimization of the stationary and mobile phases is necessary.

For the separation of phenylephrine and related compounds, various stationary phases have been employed. C18 columns are commonly used, often with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer containing a volatile acid like formic acid to ensure compatibility with mass spectrometry. researchgate.net The pH of the mobile phase can be adjusted to control the ionization state of the analytes and improve peak shape.

To enhance the retention of polar compounds like phenylephrine and its glucuronide, hydrophilic interaction liquid chromatography (HILIC) is a valuable alternative to reversed-phase chromatography. mdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. mdpi.com This technique has been successfully applied to the analysis of phenylephrine in plasma. thermofisher.com For instance, a BEH HILIC column with a mobile phase of 10mM ammonium formate (pH 3.5) and acetonitrile (10:90, v/v) under isocratic conditions has been used. thermofisher.com

Beyond conventional reversed-phase and HILIC, other chromatographic modes can be explored for the separation of this compound.

Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique selectivity for a wide range of compounds, including polar and ionizable analytes. bg.ac.rs This approach can provide excellent retention and separation of hydrophilic basic compounds like phenylephrine without the need for ion-pairing reagents, making it highly compatible with mass spectrometry. bg.ac.rs Core-shell mixed-mode columns, in particular, offer high efficiency and unique selectivity due to the combination of different interaction mechanisms. bg.ac.rs

Ion-pair chromatography has also been utilized for the analysis of phenylephrine and its conjugates. nih.gov This technique involves the addition of an ion-pairing reagent to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on a reversed-phase column. However, the non-volatile nature of many ion-pairing reagents can cause ion suppression in the mass spectrometer, limiting its application in LC-MS.

Quantitative Analysis in Biological Matrices (e.g., Urine, Plasma)

The quantitative analysis of this compound in biological matrices such as urine and plasma is essential for understanding its pharmacokinetic profile. The choice of sample preparation and analytical technique is dictated by the complexity of the matrix and the required sensitivity.

As previously mentioned, a validated LC/MS/MS method for the quantification of Phenylephrine Glucuronide in human urine has been reported with a quantification range of 2.0–200 ng/mL. researchgate.net For plasma analysis, while specific methods for the glucuronide are not detailed in the provided search results, methods for the parent compound offer a template. Sample preparation for plasma analysis often involves more rigorous cleanup steps compared to urine due to the higher protein and lipid content. Solid-phase extraction (SPE) is a common technique used to extract and concentrate phenylephrine from plasma, effectively removing matrix interferences. nih.govthermofisher.com Protein precipitation is a simpler and faster alternative, although it may result in a less clean extract. researchgate.net

For the analysis of glucuronide conjugates, an enzymatic hydrolysis step with β-glucuronidase is often included in the sample preparation to cleave the glucuronic acid moiety and measure the total concentration of the parent drug. nih.gov However, for the direct quantification of this compound, this step is omitted.

Table 2: Summary of Analytical Methods for Phenylephrine and its Glucuronide

Analytical TechniqueAnalyteMatrixKey FindingsSource
LC-MS/MSThis compoundUrineQuantification limit of 2.0–200 ng/mL; Inter-assay variability ≤4.30%; Accuracy -1.81 to -0.594% researchgate.net
UPLC-MS/MSPhenylephrinePlasmaLLOQ of 10.0 pg/mL; BEH HILIC column; SPE sample preparation thermofisher.com
LC-MS/MSPhenylephrinePlasmaLLOQ of 0.020 ng/mL; C18 column; Protein precipitation and derivatization researchgate.net
HPLC with Electrochemical DetectionPhenylephrine and its conjugatesPlasmaAnalysis after enzymatic hydrolysis with β-glucuronidase; SPE sample preparation nih.gov

Approaches to Sample Preparation (e.g., protein precipitation, solid-phase extraction)

The accurate quantification of this compound in biological matrices such as plasma, serum, or urine necessitates meticulous sample preparation to remove interfering endogenous components. The choice of technique depends on the complexity of the matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. Common strategies include protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing high-molecular-weight proteins from biological samples, which can otherwise interfere with chromatographic analysis. This technique involves the addition of a precipitating agent to the sample, causing proteins to denature and aggregate, after which they can be separated by centrifugation.

Commonly used agents for PPT include:

Organic Solvents : Acetonitrile is frequently employed due to its ability to effectively precipitate proteins while being compatible with reversed-phase liquid chromatography (LC) mobile phases. nih.gov Methanol can also be used.

Acids : Trichloroacetic acid (TCA) is another effective precipitant. nih.gov

Salts : High concentrations of salts like zinc sulfate can also induce protein precipitation. nih.gov

Studies have shown that acetonitrile can precipitate over 96% of plasma proteins when used at a 2:1 ratio of precipitant to plasma. nih.gov While efficient and cost-effective, PPT is a relatively non-selective method and may leave other small-molecule interferences, such as lipids and salts, in the supernatant, which can impact analytical accuracy through matrix effects. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and powerful technique for sample cleanup and analyte concentration. sigmaaldrich.com It operates on the principle of partitioning analytes between a solid stationary phase and a liquid mobile phase. The process allows for the isolation of the target analyte from a complex mixture while removing a wider range of interfering compounds compared to protein precipitation. nih.gov

The general steps involved in SPE are:

Conditioning : The sorbent bed within the SPE cartridge is activated with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample loading. sigmaaldrich.com

Sample Loading : The pre-treated biological sample is passed through the cartridge. The analyte and some endogenous components are retained on the sorbent material.

Washing : The cartridge is washed with a specific solvent mixture to remove weakly bound interferences while the analyte of interest remains bound to the sorbent.

Elution : A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. sigmaaldrich.com

For a polar compound like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly used, where the analyte is retained from an aqueous sample and eluted with an organic solvent. sigmaaldrich.com SPE is highly versatile and can be automated, offering high, reproducible recoveries and cleaner extracts, which is particularly beneficial for sensitive LC-MS/MS analysis. sigmaaldrich.comnih.gov In some cases, specialized techniques like dispersive solid-phase extraction (d-SPE), which uses loose sorbent particles, can enhance the interaction between the sorbent and analyte, reducing extraction time. nih.gov

Calibration and Quality Control Parameters for Glucuronide Quantification

The development and validation of a bioanalytical method for quantifying this compound must adhere to stringent guidelines from regulatory bodies to ensure the reliability and integrity of the analytical data. fda.gov This involves the use of calibration standards and quality control (QC) samples to demonstrate the method's performance. nih.govfda.gov

Calibration Curve

A calibration curve is essential to establish the relationship between the analytical instrument's response and the known concentration of the analyte. gmp-compliance.org For quantification, a series of calibration standards are prepared by spiking blank biological matrix (the same matrix as the study samples) with known amounts of a reference standard of this compound. gmp-compliance.org

The curve is constructed by plotting the instrument response against the analyte concentration and applying a regression model, typically a linear fit with or without weighting (e.g., 1/x). thermofisher.com The concentration of the analyte in unknown samples is then interpolated from this curve. google.com A deuterium-labeled analog, such as Phenylephrine-D3 Glucuronide, is often used as an internal standard (IS) to correct for variability during sample preparation and analysis, improving accuracy and precision. veeprho.com

Table 1: Example Calibration Curve Parameters for Phenylephrine Analysis This table is illustrative, based on typical parameters for the parent compound, phenylephrine.

ParameterValueSource
Regression ModelLinear, weighted (1/x) thermofisher.com
Correlation Coefficient (R²)≥ 0.999 thermofisher.com
Lower Limit of Quantitation (LLOQ)1 µg/L thermofisher.com
Upper Limit of Quantitation (ULOQ)100 µg/L nih.govthermofisher.com
Number of Standards5-8 points thermofisher.com

Quality Control (QC) Samples

QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision. fda.gov They are analyzed with the study samples in each analytical run to ensure the method is performing as expected. europa.eu Typically, QC samples are prepared at a minimum of three concentration levels:

Low QC : At or near three times the LLOQ.

Medium QC : In the mid-range of the calibration curve.

High QC : Near the ULOQ.

The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. nih.gov

Table 2: Example Quality Control Parameters for Phenylephrine Analysis This table is illustrative, based on typical parameters for the parent compound, phenylephrine.

QC LevelConcentration (µg/L)Precision (% CV)Accuracy (% Bias)Source
Low (QC A)105.42%Within ±15% thermofisher.com
Medium (QC B)24.76%Within ±15% thermofisher.com
High (QC C)12.19%Within ±15% thermofisher.com

Spectroscopic and Nuclear Magnetic Resonance (NMR) Characterization (if applicable for structural elucidation)

While tandem mass spectrometry (LC-MS/MS) is the primary tool for the quantification of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its unambiguous structural elucidation. hyphadiscovery.comresearchgate.net The structural assignment of metabolites is crucial, as MS/MS fragmentation patterns alone can sometimes be ambiguous or lead to incorrect structural assignments, particularly in determining the exact position of the glucuronide conjugation. hyphadiscovery.com

NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. core.ac.uk For a molecule like this compound, a suite of NMR experiments is employed to confirm its constitution and stereochemistry. Modern instruments, such as those equipped with cryoprobes, allow for the acquisition of high-quality data from very small amounts of purified metabolite (e.g., 10-30 µg). hyphadiscovery.com

The standard set of NMR experiments for structure elucidation includes:

1D NMR :

¹H NMR (Proton NMR) : Provides information on the number, chemical environment, and connectivity of hydrogen atoms.

¹³C NMR (Carbon NMR) : Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).

2D NMR :

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three chemical bonds, helping to map out spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on known proton assignments. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, which is useful for determining stereochemistry and conformation. hyphadiscovery.com

By combining the information from these experiments, a complete and unambiguous assignment of the structure of this compound can be achieved, verifying the site of conjugation and the integrity of both the phenylephrine and glucuronide moieties. hyphadiscovery.comcore.ac.uk

Table 3: Key NMR Techniques for Structural Elucidation

NMR ExperimentPrimary Application for this compoundSource
¹H NMRIdentifies and quantifies all hydrogen atoms in the molecule. core.ac.ukspringernature.com
¹³C NMRIdentifies all unique carbon atoms in the structure. core.ac.uknih.gov
COSYEstablishes H-H connectivity within the phenylephrine and glucuronide rings. hyphadiscovery.comcore.ac.uk
HSQCLinks specific protons to their directly bonded carbons. hyphadiscovery.com
HMBCConfirms the covalent linkage point between the glucuronic acid and the phenylephrine molecule through long-range H-C correlations. hyphadiscovery.comcore.ac.uk

In Vitro and Ex Vivo Models for Investigating Phenylephrine Glucuronide Formation and Fate

Microsomal and S9 Fraction Studies

Microsomes, which are vesicles of the endoplasmic reticulum isolated from tissue homogenates (e.g., liver or intestine), are rich in UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for glucuronidation. criver.comxenotech.com The S9 fraction, a supernatant from centrifugation, contains both microsomes and cytosolic enzymes. These subcellular preparations are foundational tools for characterizing the enzymatic processes of drug metabolism. nih.gov

Significant interspecies differences in drug metabolism are a well-documented phenomenon, largely due to variations in the expression and function of metabolic enzymes, including UGTs. nih.gov Therefore, comparing the glucuronidation rates of phenylephrine (B352888) across species is essential for the proper translation of preclinical animal data to human pharmacokinetics. Studies using liver microsomes from humans, monkeys, dogs, rats, and mice have revealed that enzyme kinetics, including the maximum reaction rate (Vmax) and substrate affinity (Km), can be highly different among species for various compounds. mdpi.com For instance, the clearance of certain drugs via glucuronidation can vary significantly between human and mouse liver microsomes. nih.gov

While specific kinetic values for phenylephrine glucuronidation across multiple species are proprietary or dispersed in literature, comparative studies typically generate data to populate tables like the conceptual one below. Such studies are crucial, as extrapolating from a species with a much slower or faster metabolic rate could lead to inaccurate predictions of drug exposure and response in humans. mdpi.com The dog has been identified as an animal model that can closely represent human glucuronidation profiles for some xenobiotics. nih.gov

Table 1: Conceptual Data from a Comparative In Vitro Glucuronidation Study

Species Tissue Source Vmax (nmol/min/mg) Km (µM) Intrinsic Clearance (CLint, µL/min/mg)
Human Liver Microsomes Value Value Value
Rat Liver Microsomes Value Value Value
Mouse Liver Microsomes Value Value Value
Dog Liver Microsomes Value Value Value

Note: This table is illustrative. Values are placeholders representing the type of data generated in such experiments.

Understanding the enzyme kinetics of phenylephrine glucuronidation is fundamental to predicting its metabolism in vivo. In vitro assays using microsomal fractions allow for the determination of key kinetic parameters. doi.org Traditionally, this data is fitted to the Michaelis-Menten equation to determine the Vmax and Km. However, UGT enzymes can sometimes exhibit more complex, non-Michaelis-Menten kinetics, such as auto-activation or substrate inhibition, which necessitates the use of other models like the Hill equation. nih.govdoi.orgresearchgate.net

The kinetic profile provides insight into the efficiency of the metabolic process and whether the pathway is likely to become saturated. Furthermore, these in vitro systems are used to screen for potential drug-drug interactions. By introducing potential inhibitors into the incubation mixture, researchers can identify compounds that may slow the glucuronidation of phenylephrine, potentially leading to increased plasma concentrations and altered effects. nih.gov

Isolated Cell and Organoid Models

While microsomal studies are excellent for characterizing raw enzymatic activity, they lack the cellular context of transporters and co-factor regulation. Isolated cell models provide a more integrated system that better reflects the physiological environment.

Primary hepatocytes, isolated directly from liver tissue, are considered the gold standard for many in vitro metabolism studies. youtube.com These cells in suspension or culture retain a full complement of functional phase I and phase II metabolic enzymes (including UGTs), as well as the necessary transporters for substance uptake and efflux. youtube.com In this system, researchers can incubate hepatocytes with phenylephrine and measure the rate of its depletion and the corresponding formation of phenylephrine β-D-glucuronide over time. manchester.ac.uk This provides a more comprehensive view of metabolic clearance that incorporates cellular uptake and enzymatic activity.

Similarly, isolated enterocytes or intestinal cell lines (e.g., Caco-2) are used to study metabolism within the gastrointestinal tract. Given that phenylephrine undergoes extensive first-pass metabolism, understanding the contribution of the intestine is critical. nih.gov

First-pass metabolism refers to the biotransformation of a drug in the gut wall and liver before it reaches systemic circulation. diva-portal.org For orally administered drugs like phenylephrine, this process significantly reduces bioavailability. nih.govnih.gov The intestine is a major site for glucuronidation, and for some compounds, the intestinal metabolic activity can be comparable to or even exceed that of the liver. diva-portal.orgnih.gov

Recombinant UGT Systems for Mechanistic Elucidation

To identify the specific UGT isoforms responsible for a particular metabolic reaction, a process known as reaction phenotyping is performed. criver.com This is most effectively achieved using recombinant UGT systems, where individual human UGT enzymes are expressed in cell lines (e.g., insect cells) that lack native UGT activity. bioivt.comnih.gov

By incubating phenylephrine separately with a panel of these individual recombinant UGTs (such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7), researchers can directly measure which enzymes catalyze the formation of this compound. criver.comnih.gov Studies have demonstrated that UGT1A9 is a major hepatic enzyme involved in the glucuronidation of numerous drugs. nih.govclinpgx.org Pinpointing the specific UGTs involved is crucial for predicting the impact of genetic polymorphisms (variations in UGT genes) on phenylephrine metabolism and for anticipating drug-drug interactions with compounds that are inhibitors or inducers of those specific enzymes. nih.gov

Table 2: Illustrative Outcome of a Recombinant UGT Phenotyping Study for Phenylephrine

Recombinant UGT Isoform Relative Formation Rate of Phenylephrine Glucuronide Implication
UGT1A1 Low / Negligible Not a primary pathway
UGT1A3 Low Minor contribution
UGT1A4 Negligible Not a primary pathway
UGT1A6 Moderate Potential contributing pathway
UGT1A9 High Likely a major pathway for metabolism
UGT2B7 Moderate Potential contributing pathway
UGT2B15 Negligible Not a primary pathway

Note: This table represents a hypothetical result to illustrate the principle of reaction phenotyping.

Table of Mentioned Compounds

Compound Name
Phenylephrine
This compound
UDP-glucuronic acid
Diclofenac
Resveratrol
Ezetimibe
Prazosin
S-allyl-L-cysteine
Raloxifene
Verapamil
Mycophenolic acid
7-hydroxyflavone
3,7-dihydroxyflavone
4',7-dihydroxyflavone

Non-Clinical Animal Studies of Glucuronide Pharmacokinetics

Non-clinical animal studies are essential for understanding the complete pharmacokinetic profile of a drug and its metabolites in a whole-organism system before human trials. These studies provide data on absorption, distribution, metabolism, and excretion (ADME).

Investigation of Metabolite Formation and Excretion in Preclinical Species

Preclinical animal models, such as rodents and canines, are used to investigate the metabolic pathways of phenylephrine. nih.govnih.gov Following administration, biological samples like plasma, urine, and feces are collected and analyzed to identify and quantify the parent drug and its metabolites, including this compound.

While phenylephrine is metabolized through several pathways, including sulfation and oxidative deamination, glucuronidation is also a documented route. nih.gov However, studies in humans have shown that the formation of phenylephrine glucuronide can be minor. For instance, one clinical study reported that after oral administration of phenylephrine HCl, negligible amounts of phenylephrine and phenylephrine glucuronide were excreted in the urine. researchgate.net In that study, the percentage of phenylephrine glucuronide excreted was less than 0.1% for all doses administered. nih.gov Phenylephrine sulfate and 3-hydroxymandelic acid were identified as more significant metabolites. nih.govresearchgate.net

The data from such excretion studies are critical for building a complete picture of a drug's disposition. The following table illustrates typical data collected in metabolite excretion studies, based on findings from a human clinical study.

CompoundMean Percentage of Dose Excreted in Urine (24h)
Phenylephrine < 0.5%
Phenylephrine Glucuronide < 0.1%
Phenylephrine Sulfate (estimated) ~59% - 75%
3-Hydroxymandelic Acid ~13% - 24%
Data derived from a human pharmacokinetic study, representing the type of data collected in preclinical species to understand metabolic fate. nih.gov

Enterohepatic Recirculation and β-Glucuronidase Deconjugation

Enterohepatic recirculation is a significant pharmacokinetic process that can affect drugs and their glucuronide metabolites. wikipedia.orgresearchgate.net This process involves the excretion of a drug conjugate, such as this compound, from the liver into the bile, its subsequent entry into the small intestine, and reabsorption back into circulation. wikipedia.org

The key steps in this cycle are:

Hepatic Glucuronidation: Phenylephrine is conjugated in the liver to form this compound.

Biliary Excretion: The water-soluble glucuronide is transported into the bile and released into the duodenum. researchgate.net

Intestinal Deconjugation: In the lower intestine, bacteria produce the enzyme β-glucuronidase. mdpi.com This enzyme cleaves the glucuronic acid from the conjugate, releasing the parent phenylephrine. sigmaaldrich.comcovachem.com

Reabsorption: The now more lipid-soluble parent phenylephrine can be reabsorbed from the intestine back into the portal circulation, returning to the liver and systemic circulation. wikipedia.org

Computational and Theoretical Approaches in Phenylephrine Glucuronide Research

Molecular Modeling of UGT-Ligand Interactions and Active Site Analysis

Understanding how phenylephrine (B352888) binds to the active site of UDP-glucuronosyltransferase (UGT) enzymes is fundamental to explaining its metabolism. Due to the difficulty in crystallizing these membrane-bound proteins, homology modeling is a common technique used to generate three-dimensional structures of human UGTs. nih.govnih.gov These models are typically built using the crystal structures of related proteins, such as those from plants or bacteria, as templates. nih.govresearchgate.net

Once a model of a relevant UGT isoform (e.g., UGT1A8 or UGT1A9) is constructed, molecular docking simulations can predict the binding pose of phenylephrine within the enzyme's active site. researchgate.net These simulations help identify key amino acid residues that interact with the phenylephrine molecule. For phenolic substrates, the active site typically features a catalytic dyad of histidine and aspartic acid residues that facilitate the deprotonation of the hydroxyl group, preparing it for conjugation with UDP-glucuronic acid (UDPGA). nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling further refines this understanding. By analyzing a dataset of molecules known to be substrates for a specific UGT, 3D-QSAR models can identify the crucial physicochemical properties that govern binding affinity. nih.govnih.gov These models often highlight the importance of features like hydrophobic regions and hydrogen bond acceptors, which are present in the phenylephrine structure, for effective binding and subsequent glucuronidation. tandfonline.comresearchgate.net

Table 1: Key Features in UGT Active Site Models for Phenolic Substrates

Feature Role in Glucuronidation Relevant Residues (Examples)
Catalytic Dyad Deprotonates the phenolic hydroxyl group for nucleophilic attack. Histidine (His), Aspartic Acid (Asp)
Hydrophobic Pockets Stabilize the non-polar regions of the substrate (e.g., the benzene ring of phenylephrine). Phenylalanine (Phe), Leucine (Leu), Tryptophan (Trp)
Hydrogen Bond Donors/Acceptors Orient the substrate correctly within the active site. Serine (Ser), Tyrosine (Tyr), Asparagine (Asn)

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the glucuronidation reaction itself. nih.gov These methods can model the electronic structure of the reactants (phenylephrine and UDPGA), the transition state, and the products (Phenylephrine β-D-Glucuronide and UDP). nih.gov

By calculating the potential energy surface of the reaction, researchers can determine the activation energy—the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding the reaction kinetics. The calculations can also elucidate the geometry of the transition state, which is the highest-energy point along the reaction coordinate. nih.gov

The glucuronidation of phenylephrine is believed to proceed through an Sₙ2-like mechanism, where the deprotonated oxygen of phenylephrine's hydroxyl group acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety on UDPGA. researchgate.net Quantum chemical calculations can model this charge transfer and bond formation/breakage, confirming the proposed mechanism and identifying the factors that stabilize the transition state, such as interactions with catalytic amino acid residues. nih.gov Recent DFT studies have successfully investigated the structure, reactivity, and thermodynamic properties of the parent phenylephrine molecule, laying the groundwork for more complex reaction modeling. nih.gov

Table 2: Example of Theoretical Energetic Data for a Glucuronidation Reaction

Reaction Component Calculated Property Example Value (kcal/mol) Significance
Reactants (Phenylephrine + UDPGA) Ground State Energy 0 Reference energy level
Transition State Activation Energy (ΔG‡) +15 to +25 Determines the rate of the reaction; a lower barrier means a faster reaction.

Predictive Algorithms for Glucuronidation Sites and Metabolite Identification

A key application of computational chemistry in drug metabolism is the in silico prediction of metabolic fate. nih.gov Several software tools and algorithms are available to predict the sites on a molecule that are most likely to undergo metabolism. For a molecule like phenylephrine, these tools can predict that the phenolic hydroxyl group is a primary site for glucuronidation. nih.govnih.gov

These predictive tools operate on various principles:

Rule-based systems: These programs contain databases of known biotransformation reactions and apply these rules to a query molecule. For example, they recognize that phenolic hydroxyl groups are common sites for UGT enzymes.

QSAR and Machine Learning Models: These algorithms are trained on large datasets of known metabolic reactions and learn to recognize the structural and electronic features associated with specific types of metabolism. nih.gov

Quantum Chemistry-based Simulators: Some advanced tools use simplified quantum chemical calculations to estimate the reactivity of different sites on a molecule, predicting that the most reactive sites are the most likely to be metabolized.

The primary utility of these algorithms is in the early stages of drug discovery, allowing for high-throughput screening of potential drug candidates to identify those with favorable metabolic profiles. They can also aid in identifying unknown metabolites in experimental samples by predicting potential structures that can then be searched for in mass spectrometry data. nih.govresearchgate.net

Table 3: Comparison of Common In Silico Metabolite Prediction Approaches

Approach Principle Strengths Limitations
Expert Rule-Based (e.g., Meteor Nexus) Applies a curated set of biotransformation rules based on chemical substructures. High accuracy for well-known reactions; provides reasoning. May fail to predict novel metabolic pathways.
Statistical/QSAR (e.g., ADMET Predictor) Uses statistical models derived from large datasets to correlate structure with metabolism. Good for ranking and prioritizing; can handle diverse structures. Predictions are probabilistic and may lack mechanistic insight.

| Machine Learning (e.g., BioTransformer) | Employs advanced algorithms (e.g., neural networks) trained on reaction data. | Can identify complex patterns; improves with more data. | Can be a "black box"; performance depends heavily on training data quality. |

In Silico Pharmacokinetic Modeling of Glucuronide Disposition (non-clinical)

Once this compound is formed, its movement through and elimination from the body (disposition) can be simulated using physiologically-based pharmacokinetic (PBPK) models. nih.govnih.gov These in silico models are powerful tools for predicting how a drug and its metabolites will behave in the body before any clinical studies are conducted.

A PBPK model for phenylephrine and its glucuronide would consist of multiple compartments representing different organs and tissues (e.g., liver, kidney, plasma, gut), connected by blood flow. nih.gov The model incorporates key physiological parameters (organ volumes, blood flow rates) and compound-specific data (e.g., binding to plasma proteins, metabolic rates).

For a metabolite like this compound, which is more water-soluble and negatively charged than its parent compound, membrane transporters play a crucial role in its disposition. nih.gov The PBPK model must include parameters for efflux transporters (like MRPs and BCRP) that move the glucuronide out of the liver cells into the bile or blood, and transporters in the kidney that facilitate its excretion into urine. nih.gov By simulating these complex interactions, PBPK models can predict the concentration of both phenylephrine and its glucuronide metabolite in various tissues over time, providing insights into potential accumulation and rates of elimination. nih.gov

Table 4: Key Parameters in a Non-Clinical PBPK Model for Phenylephrine and its Glucuronide

Parameter Category Specific Parameter Relevance for Phenylephrine / Glucuronide
Physiology Organ volumes, Blood flow rates Defines the structure of the model and transport between compartments.
Parent Drug (Phenylephrine) Absorption rate, Lipophilicity (LogP), UGT metabolic clearance (CLint) Governs how quickly the parent drug is absorbed and made available for metabolism.
Metabolite (Glucuronide) Formation rate Determined by the metabolic clearance of the parent drug.
Distribution Tissue-to-plasma partition coefficients (Kp) Predicts how the parent drug and metabolite distribute into different tissues.
Transporters Efflux transporter clearance (e.g., BCRP, MRP2) Crucial for the elimination of the hydrophilic glucuronide from the liver into bile and blood.

| Elimination | Renal clearance | Primary route of elimination for the water-soluble glucuronide metabolite. |

Research Implications and Future Directions for Phenylephrine β D Glucuronide Studies

Phenylephrine (B352888) β-D-Glucuronide as a Probe for Glucuronidation Capacity

Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of numerous drugs, toxins, and endogenous compounds from the body. nih.gov The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), exhibit significant variability in their activity levels among individuals. nih.gov This variability can lead to differences in drug efficacy and the risk of adverse reactions.

The use of "probe" drugs is a common strategy to assess the activity of specific metabolic pathways. While drugs like paracetamol have been traditionally used to evaluate glucuronidation capacity, the study of phenylephrine metabolism presents a valuable opportunity. nih.gov Monitoring the formation of Phenylephrine β-D-glucuronide following phenylephrine administration can serve as an indicator of an individual's glucuronidation capacity, particularly the activity of the UGT enzymes involved in its formation. Understanding an individual's capacity for glucuronidation can help in predicting how they might metabolize other drugs that are cleared through the same pathway.

Role in Understanding Inter-Individual Variability in Glucuronidation Pathways

Significant inter-individual variability exists in drug glucuronidation, which can result in either sub-optimal therapeutic levels or drug-related toxicity. nih.gov This variability is influenced by a range of factors including age, sex, co-administered enzyme inducers, and genetic polymorphisms in the UGT enzymes. nih.gov The UGT enzyme superfamily, particularly the UGT1A and UGT2B subfamilies, are primarily involved in drug metabolism. mdpi.com

Studying the patterns of this compound formation across different populations can help elucidate the impact of these factors on phenylephrine metabolism. For instance, research has shown that UGT activity can be significantly lower in infants compared to adults. nih.gov Furthermore, genetic variants within UGT genes can alter enzyme function, affecting the rate and extent of glucuronidation. mdpi.com By correlating the levels of this compound with genetic data and demographic information, researchers can gain a deeper understanding of the sources of variability in the glucuronidation pathway, which has broader implications for personalized medicine. bournemouth.ac.uk

Development of Reference Standards and Certified Materials for Research

Accurate and reproducible research into this compound necessitates the availability of high-purity reference standards and certified reference materials (CRMs). These materials are essential for the validation of analytical methods, ensuring the accuracy of quantification in biological samples, and for quality control in pharmaceutical analysis. sigmaaldrich.com

Several chemical suppliers provide this compound and related compounds for research purposes. These standards are crucial for applications in method development and validation for techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). axios-research.com The availability of well-characterized standards, including isotopically labeled versions like (R)-Phenylephrine-d3 Glucuronide, allows for their use as internal standards in quantitative analyses, leading to more precise and reliable results. axios-research.compharmaffiliates.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also provide reference standards for phenylephrine and its related compounds, which serve as the primary benchmarks for quality control. sigmaaldrich.compharmacopoeia.comusp.org

Below is a table summarizing some of the available reference materials related to this compound:

Compound NameCatalogue NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundPA 43 0181020C₁₅H₂₁NO₈343.33Mixture of Diastereomers pharmaffiliates.com
Phenylephrine GlucuronidePA 16 22620C₁₅H₂₁NO₈343.33Not specified as β-D isomer pharmaffiliates.com
(R)-Phenylephrine-d3 GlucuronidePA STI 072960C₁₅H₁₈D₃NO₈346.35Deuterated internal standard pharmaffiliates.com
Phenylephrine-d3 glucuronideAR-P01715C₁₅H₁₈D₃NO₈346.35Deuterated reference standard axios-research.com

Emerging Methodologies for Glucuronide Research and Analysis

The study of glucuronide metabolites has been advanced by the development of sophisticated analytical techniques. Due to the high polarity of glucuronides, their analysis often requires specialized methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become a cornerstone for the quantification of glucuronides in complex biological matrices like plasma, urine, and wastewater. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and measurement of low concentrations of metabolites. nih.govnih.gov The development of rapid HPLC-MS/MS methods, with injection-to-injection times as short as 7.5 minutes, facilitates high-throughput analysis, which is particularly useful in large-scale clinical or epidemiological studies. nih.gov

Mixed-Mode Chromatography is another emerging approach that addresses the challenge of retaining and separating polar compounds like phenylephrine and its metabolites. Columns that combine reversed-phase and ion-exchange mechanisms allow for the analysis of complex mixtures containing both parent drugs and their polar metabolites without the need for ion-pairing reagents, making the method compatible with mass spectrometry. helixchrom.com

Voltammetric Methods have also been developed for the quantitative detection of phenylephrine in pharmaceutical preparations and biological fluids like urine. researchgate.net Techniques such as differential pulse voltammetry (DPV) offer a sensitive and cost-effective alternative for quantifying the parent drug, which can be a complementary approach in metabolic studies. researchgate.net

These advanced methodologies are crucial for expanding our understanding of the pharmacokinetics of phenylephrine and the role of its glucuronide metabolite. Future research will likely focus on refining these techniques to improve the stability of labile metabolites like glucuronides during sample collection and analysis, especially in fields like wastewater-based epidemiology where metabolite degradation can be a significant issue. nih.gov

Q & A

Q. How is Phenylephrine β-D-Glucuronide quantified in biological matrices like plasma and urine?

Methodology: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as a reference standard. Calibrate the instrument using serial dilutions of the compound (e.g., 0.03–12 ng/mL) in acetonitrile. Validate the method by spiking known concentrations into blank matrices and assessing recovery rates (≥85%) and inter-day precision (CV <15%) .

Q. What analytical techniques confirm the identity of this compound in synthesized samples?

Methodology: Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, analyze aromatic proton shifts (e.g., downfield signals at 5.17–5.22 ppm for anomeric protons) and coupling constants (J = 7.5 Hz for β-configuration confirmation) .

Q. How is purity assessed for this compound reference standards?

Methodology: Perform impurity profiling using ultra-high-performance LC (UHPLC) with a C18 column and diode-array detection. Compare retention times and spectral data against known impurities (e.g., rac Benzyl Phenylephrine, CAS 1159977-09-9) and validate purity thresholds (>99% via peak area normalization) .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for high yield?

Methodology: Use recombinant uridine diphosphate glucuronosyltransferase (UGT) enzymes (e.g., UGT1A9 or Streptomyces chromofuscus GcaC) expressed in E. coli BL21(DE3). Incubate phenylephrine with UDP-glucuronic acid (UDPGA) at 37°C for 3 hours. Monitor conversion rates via LC-MS and optimize pH (6.5–7.5), temperature (37–45°C), and enzyme:substrate ratios (1:10–1:50) .

Q. How do structural isomers of this compound affect pharmacological activity?

Methodology: Synthesize isomers (e.g., 3-O- vs. 4-O-glucuronide) via regioselective UGTs. Compare their pharmacokinetic profiles using in vitro microsomal stability assays and in vivo rodent models. Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeled tracers .

Q. What strategies resolve discrepancies in glucuronidation efficiency across experimental models?

Methodology: Cross-validate enzyme sources (human liver microsomes vs. recombinant UGTs) under standardized conditions (pH 7.4, 1 mM UDPGA). Use kinetic assays to calculate Vmax and Km values. Address interspecies differences by comparing human UGT1A9 activity with rodent orthologs .

Q. How can NMR distinguish this compound from structurally similar metabolites?

Methodology: Acquire ¹H and ¹³C NMR spectra in D₂O. Identify signature peaks: (1) β-anomeric proton doublet (δ 5.22 ppm, J = 7.5 Hz), (2) carboxylic acid proton (δ 12.1 ppm), and (3) aromatic ring protons (δ 6.8–7.4 ppm). Compare with databases (e.g., ChemSpider ID 78692) .

Q. What protocols ensure stability of this compound during long-term storage?

Methodology: Store lyophilized powder in sealed, bottomless glass bottles at -20°C with desiccants. For solution storage, use acetonitrile:water (1:1) at -80°C and monitor degradation via monthly UHPLC checks (e.g., ≤5% degradation over 12 months) .

Q. How does this compound interact with phase II metabolic pathways in vivo?

Methodology: Administer radiolabeled this compound to animal models. Collect bile and urine for metabolite profiling via LC-MS/MS. Identify sulfate conjugates (e.g., p-cresol-sulfate) and competing pathways using enzyme inhibitors (e.g., sulfotransferase inhibitors) .

Q. What advanced statistical methods analyze dose-response relationships in glucuronidation studies?

Methodology: Apply factorial ANOVA with post hoc Bonferroni–Dunn tests to compare contractility responses (e.g., phenylephrine-induced vasoconstriction at 0.5–100 μmol/L). Use nonlinear regression to model EC50 values and confidence intervals (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.